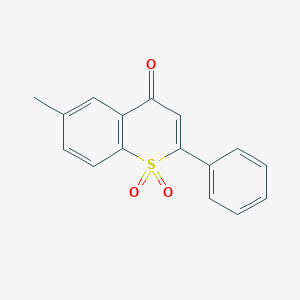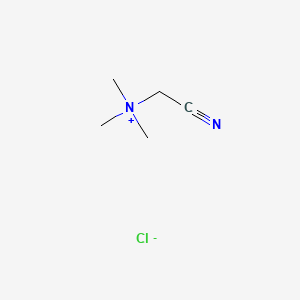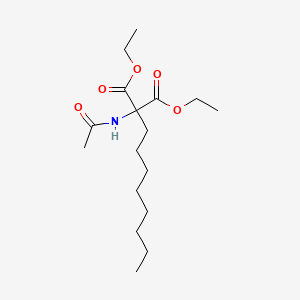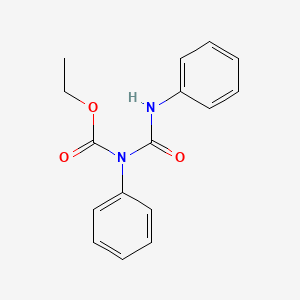![molecular formula C8H8O2 B14735360 6,7-dihydrocyclopenta[b]pyran-2(5H)-one CAS No. 5650-69-1](/img/structure/B14735360.png)
6,7-dihydrocyclopenta[b]pyran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one typically involves cyclocondensation reactions. One common method is the reaction between cyclopentanone and an appropriate aldehyde or ketone in the presence of a base, such as sodium ethoxide or sodium methoxide. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: This compound has a similar fused ring structure but includes a pyrazine ring instead of a pyran ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another similar compound with a pyridine ring fused to the cyclopentane ring.
Uniqueness
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is unique due to its specific ring structure and the presence of the pyran ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
Propriétés
Numéro CAS |
5650-69-1 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C8H8O2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 |
Clé InChI |
FJMLNNRYEFVDRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)OC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


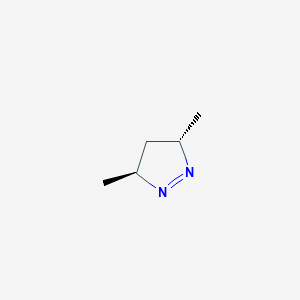
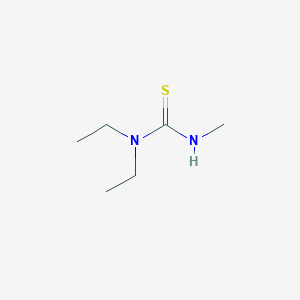
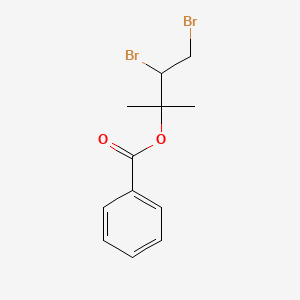
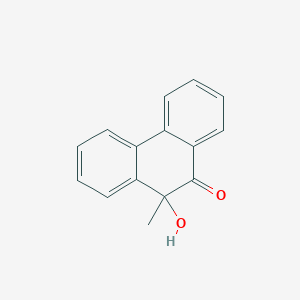
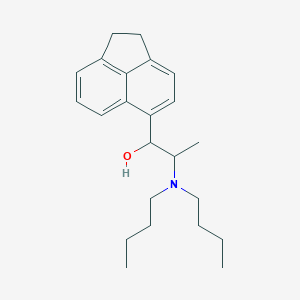
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
